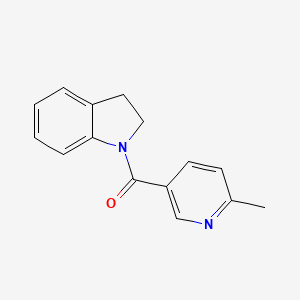
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as DFD-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
科学研究应用
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide has been studied for its potential applications in various scientific fields, including cancer research, drug discovery, and environmental science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by interfering with the activity of certain enzymes. In drug discovery, this compound has been used as a lead compound for the development of new drugs. In environmental science, this compound has been studied for its potential use as a pesticide.
作用机制
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide works by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). HDACs are involved in the regulation of gene expression, while LSD1 is involved in the regulation of chromatin structure. By inhibiting the activity of these enzymes, this compound can alter gene expression and chromatin structure, leading to changes in cellular function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune function. This compound has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide is that it can be easily synthesized using a variety of methods. Another advantage is that it has been shown to have a wide range of potential applications in various scientific fields. However, one limitation of this compound is that it can be difficult to work with due to its low solubility in water.
未来方向
There are many potential future directions for research on N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of this compound as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
Conclusion
This compound is a chemical compound that has been shown to have a wide range of potential applications in various scientific fields. Its ability to inhibit the activity of certain enzymes makes it a promising lead compound for the development of new drugs and pesticides. Further research is needed to fully understand the mechanism of action of this compound and its potential effects on human health and the environment.
合成方法
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with maleic anhydride in the presence of a catalyst. Another method involves the reaction of 3,4-difluorophenol with maleic anhydride in the presence of a base. The resulting product is then converted to this compound through a series of chemical reactions.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO3/c12-8-2-1-7(5-9(8)13)14-11(15)10-6-16-3-4-17-10/h1-2,5-6H,3-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXAIATNADLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56323263 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)


![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)



![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)